Pseudin-3
Description
Pseudin-3 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the South American paradoxical frog Pseudis paradoxa. It belongs to the Pseudin subfamily of Frog Secreted Active Peptides (FSAPs), which also includes Pseudin-1, Pseudin-2, and Pseudin-4 . These peptides are part of the host defense system, exhibiting broad-spectrum antimicrobial activity against bacteria, fungi, and other pathogens. This compound is characterized by its α-helical structure, which enables membrane disruption via hydrophobic and electrostatic interactions with microbial cell membranes. While Pseudin-2 is reported as the most potent and abundant member of the family, this compound has distinct structural and functional properties that warrant detailed comparison with its analogs .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GINTLKKVIQGLHEVIKLVSNHE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The Pseudin peptides share a conserved amphipathic α-helical conformation but differ in amino acid sequence, charge distribution, and hydrophobicity. These variations influence their antimicrobial efficacy, selectivity, and hemolytic activity.
Table 1: Comparative Analysis of Pseudin Peptides
| Parameter | Pseudin-1 | Pseudin-2 | Pseudin-3 | Pseudin-4 |
|---|---|---|---|---|
| Abundance | Low | High | Moderate | Low |
| Potency | Moderate | High | Moderate | Low |
| Key Residues | Variable hydrophobic | Enhanced cationic | Balanced charge | Reduced hydrophobicity |
| Applications | Antimicrobial | Antimicrobial, insulin release | Antimicrobial | Limited data |
Pseudin-2 is distinguished by its dual functionality, demonstrating both antimicrobial activity and insulin-releasing properties, whereas this compound primarily serves as a membrane-disrupting antimicrobial agent . The higher cationic charge of Pseudin-2 enhances its interaction with negatively charged microbial membranes, contributing to its superior potency.
Comparison with Non-Pseudin Antimicrobial Peptides
These peptides also employ α-helical structures for membrane disruption but differ in sequence specificity and target selectivity. For example, magainins exhibit stronger Gram-negative bacterial activity, whereas this compound may have a broader spectrum .
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